molecular formula C16H12ClNOS B12896297 2-(Benzylthio)-6-chloroquinolin-4(1H)-one CAS No. 625855-89-2

2-(Benzylthio)-6-chloroquinolin-4(1H)-one

Cat. No.: B12896297
CAS No.: 625855-89-2
M. Wt: 301.8 g/mol
InChI Key: QMHOTMVJRRVNGL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-6-chloroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzylthio group at the 2-position and a chlorine atom at the 6-position of the quinoline ring. The quinoline core is a significant structural motif in medicinal chemistry due to its presence in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-6-chloroquinolin-4(1H)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Chlorine Atom: Chlorination of the quinoline ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and a suitable leaving group on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production would require efficient reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-6-chloroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(Benzylthio)-6-chloroquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-6-chloroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylthio group and chlorine atom can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)pyrimidines: Similar structure with a pyrimidine core.

    2-(Benzylthio)benzimidazoles: Contains a benzimidazole core.

    6-Chloroquinoline derivatives: Various derivatives with different substituents at the 2-position.

Uniqueness

2-(Benzylthio)-6-chloroquinolin-4(1H)-one is unique due to the combination of the benzylthio group and chlorine atom on the quinoline ring, which can impart distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

625855-89-2

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

2-benzylsulfanyl-6-chloro-1H-quinolin-4-one

InChI

InChI=1S/C16H12ClNOS/c17-12-6-7-14-13(8-12)15(19)9-16(18-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)

InChI Key

QMHOTMVJRRVNGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=O)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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